(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid
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Overview
Description
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutyl ring substituted with two fluorine atoms, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid typically involves the introduction of the difluorocyclobutyl group onto an amino acid scaffold. One common method is the difluoromethylation of a cyclobutyl precursor, followed by amination to introduce the amino group. The reaction conditions often involve the use of metal-based catalysts to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the difluorocyclobutyl group to other functional groups.
Substitution: The amino and difluorocyclobutyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids .
Scientific Research Applications
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(3,3-difluorocyclopropyl)acetic acid: Similar structure but with a cyclopropyl ring.
(2S)-2-Amino-2-(3,3-difluorocyclopentyl)acetic acid: Contains a cyclopentyl ring instead of a cyclobutyl ring.
(2S)-2-Amino-2-(3,3-difluorocyclohexyl)acetic acid: Features a cyclohexyl ring.
Uniqueness
The uniqueness of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid lies in its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial arrangements and electronic effects are crucial .
Properties
IUPAC Name |
(2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)1-3(2-6)4(9)5(10)11/h3-4H,1-2,9H2,(H,10,11)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCIBLSVJVPMDK-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1(F)F)[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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